2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21439805
InChI: InChI=1S/C20H19ClN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C
Molecular Formula: C20H19ClN4O4S
Molecular Weight: 446.9 g/mol

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC21439805

Molecular Formula: C20H19ClN4O4S

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C20H19ClN4O4S
Molecular Weight 446.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C20H19ClN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
Standard InChI Key PATKTUGDTOWKCL-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Introduction

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and biological research. This compound features a chlorophenoxy group, a sulfamoyl moiety linked to a 4,6-dimethylpyrimidine derivative, and an acetamide backbone.

Molecular Formula and Weight

  • Molecular Formula: C20H19ClN4O4S

  • Molecular Weight: Approximately 446.9 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 4,6-dimethylpyrimidine under specific conditions to yield the final product.

Potential Applications

The compound's unique structure suggests various applications in antimicrobial and antiproliferative research. Preliminary studies indicate that it may interact effectively with certain enzymes involved in metabolic pathways, potentially inhibiting bacterial growth or modulating cellular processes.

Mechanism of Action

The mechanism of action involves the interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth or the modulation of other biological processes.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamideC20H19ClN4O4S446.9 g/molChlorophenoxy, sulfamoyl, dimethylpyrimidine
SulfanilamideC6H8N2O2S172.21 g/molSulfamoyl group
4-chlorophenoxyacetic acidC8H7ClO3184.59 g/molChlorophenoxy moiety
4,6-dimethylpyrimidineC6H8N2108.14 g/molPyrimidine ring

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